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Compound of Interest |

Compound Name: 3-Amino-L-alanine dihydrochloride
Cat. No.: B8178807
Get Quote

3-Amino-L-alanine, also known as L-2,3-diaminopropionic acid (L-Dap), is a versatile building
block whose utility stems from the presence of a second amino group on its 3-carbon. This
structural feature, distinct from the 20 proteinogenic amino acids, imparts unique chemical
properties, including an altered pKa profile and nucleophilic potential, which can be
strategically exploited. The dihydrochloride salt form enhances the compound's stability and
solubility in aqueous media, making it a practical and reliable reagent for laboratory use.[1][2]
Its applications range from a fundamental building block in the solid-phase synthesis of
modified peptides to a sophisticated molecular probe for elucidating enzyme mechanisms.[3][4]

[5]

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of 3-Amino-L-alanine
dihydrochloride is essential for its effective application. These properties dictate its behavior
in solution, its reactivity, and its proper handling and storage.

Structural and Identification Data
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Property Value Source(s)
(2S)-2,3-Diaminopropanoic
IUPAC Name . . [4]
acid dihydrochloride
L-2,3-Diaminopropionic acid
Synonyms ) ) [2][4]16]
dihydrochloride, L-Dap-2HCI
CAS Number 1482-97-9 [2][6]
C3HsN20:2 - 2HCI (or
Molecular Formula [4][6]
C3H10CI2N202)
Molecular Weight 177.04 g/mol [4][6]
White to off-white crystalline
Appearance [4]
powder
Solubility and Thermal Properties
Property Value Source(s)
Soluble in water. A value of
100 mg/mL has been reported
for the related DL-form.[7] The
N hydrochloride salt enhances
Solubility N )
agueous solubility.[2] It is
reported as insoluble or slightly
soluble in DMSO and ethanol.
[718]
Melting Point 231-233 °C (decomposes) [9]
Hygroscopic solid; also
Hygroscopicity absorbs carbon dioxide from [10]

the air.

Spectroscopic and Physicochemical Data
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Property Value Source(s)

[0]2°/D +24+2°, ¢ =2% in 0.5 M

Optical Rotation
HCI

) pKa (a-NHz2): ~6.4 (at 37°C)
pKa Values (Free Acid) [11]
pKa (B-NH2): ~9.4 (at 37°C)

The pKa of the B-amino group
) ) is lowered to between 6.3 and
pKa Values (in Peptides) o N [11][12]
7.9, making it sensitive to

endosomal pH changes.

Note: Spectroscopic data such as *H NMR, 3C NMR, and IR are critical for identity
confirmation. While specific spectra for the L-dihydrochloride form are not readily available in all
databases, spectra for the related DL-monohydrochloride are accessible for comparison.[13]

Chemical Synthesis and Purification

The synthesis of L-Dap derivatives requires careful stereochemical control and strategic use of
protecting groups. While biosynthetic routes exist, chemical synthesis provides access to
orthogonally protected forms essential for peptide chemistry.

Overview of Synthetic Strategies

The most common and efficient chemical syntheses of L-Dap derivatives start from readily
available chiral precursors like L-aspartic acid or L-serine.

o From L-Aspartic Acid: A highly effective method involves a Curtius rearrangement of an N-
protected L-aspartic acid derivative.[14][15][16] This reaction converts the side-chain
carboxylic acid into the B-amino group. The success of this rearrangement is critically
dependent on the proper protection of the a-amino group to prevent side reactions.[14][15]

e From L-Serine: Synthesis from L-serine involves converting the side-chain hydroxyl group
into a leaving group, followed by nucleophilic substitution with an azide or another nitrogen-
containing nucleophile. Subsequent reduction of the azide yields the 3-amino group. This
route also provides excellent stereochemical control.[17]
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The following diagram illustrates a generalized workflow for the synthesis of an orthogonally

protected L-Dap derivative from L-aspartic acid, a crucial intermediate for subsequent

conversion to the dihydrochloride salt.

Synthesis of Orthogonally Protected L-Dap

N(a)-Boc-Asp(OBn)-OH
(Starting Material)

Activation of
side-chain carboxyl

Acyl Azide Formation
(e.g., DPPA, base)

Forms isocyanate
intermediate

Curtius Rearrangement
(Heat)

Nucleophilic attack on
isocyanate

Isocyanate Trapping
(Benzyl Alcohol)

Stable protected
amino acid

N(a)-Boc-N(B)-Cbz-L-Dap
(Protected Product)

Click to download full resolution via product page

Caption: Generalized workflow for L-Dap synthesis via Curtius rearrangement.

Purification Protocol: Recrystallization
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For achieving high purity, 3-Amino-L-alanine dihydrochloride can be recrystallized from an
agueous ethanol mixture.[9] The principle behind this technique is the differential solubility of
the compound in the solvent mixture at high and low temperatures.

Step-by-Step Methodology:

e Dissolution: Dissolve the crude 3-Amino-L-alanine dihydrochloride in a minimal amount of
hot water. The goal is to create a saturated or near-saturated solution.

» Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to
remove them. This step must be done quickly to prevent premature crystallization.

o Crystallization: Slowly add ethanol to the hot aqueous solution until it becomes slightly turbid.
Reheat gently until the solution is clear again.

e Cooling: Allow the solution to cool slowly to room temperature, undisturbed. Slow cooling is
crucial for the formation of large, pure crystals.

» Chilling: Once at room temperature, place the flask in an ice-water bath to maximize the
yield of precipitated crystals.

« |solation: Collect the crystals by vacuum filtration using a Buchner funnel.

e Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any
remaining soluble impurities.

e Drying: Dry the purified crystals under vacuum to remove residual solvent.

Chemical Reactivity and Handling

The reactivity of 3-Amino-L-alanine is dominated by its three functional groups: the a-amino
group, the B-amino group, and the carboxylic acid. The dihydrochloride form exists as a salt,
with the amino groups protonated.

Acid-Base Chemistry and Nucleophilicity

The key to L-Dap's unique utility lies in the differing pKa values of its two amino groups. In the
free amino acid, the a-amino group is less basic (pKa = 6.4) than the -amino group (pKa =
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9.4).[11] This differential basicity allows for selective protection and reaction.

Crucially, when incorporated into a peptide backbone, the electron-withdrawing effect of the
amide bonds significantly lowers the pKa of the side-chain 3-amino group to a range of 6.3-7.9.
[11][12] This makes the 3-amino group partially deprotonated at physiological pH (7.4),
allowing it to act as an effective nucleophile. This property is exploited in the design of enzyme
mechanism probes.[12]

Stability and Storage

3-Amino-L-alanine dihydrochloride is a hygroscopic solid that should be stored in a tightly
sealed container in a cool, dry, dark place, preferably under an inert atmosphere (e.g., argon or
nitrogen). It is incompatible with strong oxidizing agents.

Applications in Research and Drug Development

The unique structure of L-Dap makes it a powerful tool in several advanced scientific fields.

Solid-Phase Peptide Synthesis (SPPS)

L-Dap is a valuable non-proteinogenic amino acid for introducing a positive charge or a site for
specific chemical modification into a synthetic peptide. Its incorporation requires an orthogonal
protecting group strategy to differentiate the a- and [3-amino groups.

Causality of Experimental Choices:

e Protection Scheme: For standard Fmoc-based SPPS, Fmoc-L-Dap(Boc)-OH is the most
commonly used derivative.[3] The Fmoc group on the a-amine is base-labile (removed by
piperidine), while the Boc group on the -amine is acid-labile (stable during Fmoc
deprotection but removed during final cleavage with Trifluoroacetic acid). This orthogonality
is essential to prevent unwanted branching on the peptide side chain during synthesis.[3][18]

Experimental Protocol: Incorporation of Fmoc-L-Dap(Boc)-OH into a Peptide Sequence
This protocol assumes a standard manual Fmoc SPPS workflow.

e Resin Preparation: Start with the peptide-resin from the previous coupling cycle. Swell the
resin in dimethylformamide (DMF).
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e Fmoc Deprotection:

o Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

o Repeat the treatment with 20% piperidine in DMF for 10 minutes. Drain.

o Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

e Amino Acid Activation and Coupling:

(¢]

In a separate vessel, dissolve 3 equivalents (relative to resin loading) of Fmoc-L-
Dap(Boc)-OH and 2.9 equivalents of a coupling agent (e.g., HBTU) in DMF.

o

Add 6 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine
(DIPEA), to the amino acid solution to activate the carboxyl group.

o

Immediately add the activated amino acid solution to the deprotected peptide-resin.

[¢]

Agitate the reaction mixture for 1-2 hours at room temperature.

e Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times)
and Dichloromethane (DCM) (3-5 times) to remove excess reagents.

o Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the
coupling reaction (absence of free primary amines). Proceed to the next cycle.
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Caption: Workflow for a single L-Dap coupling cycle in Fmoc-SPPS.

Enzyme Inhibition and Mechanistic Probes

3-Amino-L-alanine is a known competitive inhibitor of cystathionase (also called cystathionine
y-lyase), a pyridoxal-5'-phosphate (PLP)-dependent enzyme involved in sulfur metabolism.[6]
PLP-dependent enzymes work by forming a Schiff base (internal aldimine) with a lysine residue
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in the active site. The substrate displaces lysine to form an external aldimine, which is the key
intermediate for catalysis. Inhibitors like L-Dap can react with the PLP cofactor to form a stable,
non-productive adduct, effectively taking the enzyme out of commission.

Furthermore, its unique nucleophilic f-amino group can be used to trap transient acyl-enzyme
intermediates.[12] Many enzymes (e.g., serine proteases, thioesterases) function via a covalent
intermediate where the substrate is temporarily attached to the enzyme through an ester or
thioester bond. By replacing the catalytic serine or cysteine with a genetically encoded L-Dap,
researchers can form a much more stable amide bond with the substrate, effectively trapping
the intermediate for structural or functional studies.[12]

Conclusion

3-Amino-L-alanine dihydrochloride is more than a simple amino acid derivative; it is a
sophisticated chemical tool. Its unique combination of a chiral center and a nucleophilic side
chain with a tunable pKa provides a gateway to synthesizing novel peptides with enhanced
properties and to probing the fundamental mechanisms of enzyme action. A thorough
understanding of its synthesis, reactivity, and handling, as detailed in this guide, is paramount
for leveraging its full potential in the demanding fields of chemical biology and drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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